Ethoxzolamide

Catalog No.
S527538
CAS No.
452-35-7
M.F
C9H10N2O3S2
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxzolamide

CAS Number

452-35-7

Product Name

Ethoxzolamide

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-sulfonamide

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

OUZWUKMCLIBBOG-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER
Water solubility = 40 mg/l @ 25 deg
6.88e-01 g/L

Synonyms

Ethoxzolamide, Ethoxyzolamide, Ethoxazolamide, Cardrase, Ethamide

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Description

The exact mass of the compound Ethoxzolamide is 258.0133 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/l1.55e-04 mslightly sol in alc, acetone, chloroform & ether; practically insol in waterwater solubility = 40 mg/l @ 25 deg6.88e-01 g/l>38.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759129. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethoxzolamide, also known as ethoxyzolamide, is a sulfonamide compound with the chemical formula C₉H₁₀N₂O₃S₂ and a molar mass of approximately 258.31 g/mol. It functions primarily as an inhibitor of carbonic anhydrase, an enzyme critical for regulating acid-base balance and fluid homeostasis in the body. Ethoxzolamide is utilized in clinical settings for the treatment of conditions such as glaucoma, duodenal ulcers, and certain forms of epilepsy, acting as a diuretic by reducing the reabsorption of bicarbonate, sodium, and water in the proximal renal tubules .

Ethoxzolamide acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme crucial for regulating acid-base balance in the body. By inhibiting this enzyme, ethoxzolamide decreases the production of bicarbonate ions (HCO3-), leading to:

  • Increased excretion of water and electrolytes in the urine (diuretic effect) []
  • Decreased production of aqueous humor in the eye, lowering intraocular pressure in glaucoma []
  • Increased seizure threshold in some forms of epilepsy (mechanism not fully understood) []

Ethoxzolamide can cause side effects like electrolyte imbalance (particularly potassium deficiency), drowsiness, and metabolic acidosis []. It should not be used by individuals with hypersensitivity to sulfonamides or severe kidney or liver disease [].

The binding of ethoxzolamide to carbonic anhydrase involves several key protonation and deprotonation reactions. When ethoxzolamide binds to the enzyme, its sulfonamide group undergoes deprotonation, while a zinc-bound hydroxide ion is protonated to form a water molecule. This process is crucial for the inhibition mechanism of ethoxzolamide, affecting the enzyme's ability to facilitate the transport of carbon dioxide and protons across biological membranes . The intrinsic enthalpy of binding for ethoxzolamide is approximately -42.1 kJ/mol, indicating that the binding process is predominantly enthalpy-driven .

Ethoxzolamide exhibits significant biological activity through its inhibition of carbonic anhydrase I and other isoforms. This inhibition leads to decreased intraocular pressure by reducing aqueous humor production in the eye, making it effective for treating glaucoma. Additionally, its action on carbonic anhydrase in the central nervous system elevates seizure thresholds, providing therapeutic benefits in certain epileptic conditions . The compound's pharmacokinetics show approximately 89% protein binding and an elimination half-life ranging from 2.5 to 5.5 hours .

Ethoxzolamide can be synthesized through several methods, typically involving the reaction of 6-ethoxy-1,3-benzothiazole-2-sulfonyl chloride with appropriate amines or other nucleophiles under controlled conditions. The synthesis often requires careful management of reaction parameters such as temperature and pH to optimize yield and purity. Specific protocols may vary based on laboratory practices but generally follow established organic synthesis techniques .

The primary applications of ethoxzolamide include:

  • Glaucoma Treatment: Reducing intraocular pressure.
  • Diuretic: Promoting fluid excretion by inhibiting bicarbonate reabsorption.
  • Epilepsy Management: Increasing seizure threshold through central nervous system action.
  • Duodenal Ulcers: Alleviating symptoms by reducing gastric acid secretion .

Ethoxzolamide has been studied for its interactions with various biological systems, particularly regarding its binding affinity to different isoforms of carbonic anhydrase. The compound exhibits a Ki value (inhibition constant) of approximately 8 nM for carbonic anhydrase I, demonstrating potent inhibitory activity . Further studies have explored its interactions with buffers and other compounds that may influence its pharmacokinetics and efficacy in clinical settings .

Several compounds share structural similarities or pharmacological effects with ethoxzolamide. Below is a comparison highlighting their unique characteristics:

Compound NameStructure SimilarityMechanism of ActionUnique Features
AcetazolamideYesCarbonic anhydrase inhibitionWidely used for altitude sickness
DorzolamideYesCarbonic anhydrase inhibitionTopical application for glaucoma
MethazolamideYesCarbonic anhydrase inhibitionLonger duration of action
SulfanilamideYesAntibacterial via folate synthesis inhibitionPrimarily used as an antibiotic

Ethoxzolamide stands out due to its specific application in both renal function modulation and central nervous system effects, making it versatile in treating various medical conditions . Its unique binding dynamics with carbonic anhydrase also differentiate it from other sulfonamides that may not exhibit similar efficacy or mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B
WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

258.01328453 g/mol

Monoisotopic Mass

258.01328453 g/mol

Heavy Atom Count

16

LogP

2.01
2.01 (LogP)
log Kow = 2.01
0.4

Odor

ODORLESS

Appearance

Solid powder

Melting Point

188-190.5
188-190.5 °C
189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z52H4811WX

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of duodenal ulcers, as a diuretic, and in the treatment of glaucoma, and may also be useful in the treatment of seizures associated with epilepsy.

Therapeutic Uses

Carbonic Anhydrase Inhibitors; Diuretics
.../USED FOR/ ADJUNCTIVE TREATMENT OF CHRONIC SIMPLE (OPEN-ANGLE) GLAUCOMA, SECONDARY GLAUCOMA, & PREOPERATIVELY IN ACUTE ANGLE-CLOSURE GLAUCOMA TO LOWER INTRAOCULAR PRESSURE PRIOR TO SURGERY.
EFFECTIVE DOSE APPEARS TO VARY FROM 125 TO 1000 MG/DAY, GIVEN ORALLY IN DIVIDED DOSES.
MEDICATION (VET): AS DIURETIC IN MILD CONGESTIVE CARDIAC EDEMAS.
For more Therapeutic Uses (Complete) data for ETHOXZOLAMIDE (6 total), please visit the HSDB record page.

Pharmacology

Ethoxzolamide is an inhibitor of the carbonic anhydrase enzyme in proximal renal tubules that works by decreasing the reabsorption of water, sodium, potassium, bicarbonate. It also decreases the activity of carbonic anhydrase expressed in the CNS, which leads to increased seizure threshold. Inhibition of carbonic anhydrase in the eye contributes to its effect of reducing intraocular pressure and decreasing aqueous humor.
Ethoxzolamide is a sulfonamide and carbonic anhydrase (CA) inhibitor with diuretic and anti-glaucoma activity. In the eye, ethoxzolamide inhibits CA, thereby decreasing the secretion of aqueous humor. This may relieve intraocular pressure. Also, this agent prevents reabsorption of bicarbonate and sodium in the proximal convoluted tubule thereby producing a mild diuresis.

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Mechanism of Action

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected.
MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME.
CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/
...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Aldehyde-lyases [EC:4.1.2.-]
CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Irritant

Irritant

Other CAS

452-35-7

Absorption Distribution and Excretion

Rapidly absorbed with 65% bioavailability
ABSORBED FROM GI TRACT...DISTRIBUTED IN PLASMA, MUSCLES, BRAIN, KIDNEYS, LIVER, LUNGS, ERYTHROCYTES, AQUEOUS HUMOR, & CSF. APPROX 40%...EXCRETED UNCHANGED BY KIDNEYS /HUMAN, ORAL/

Wikipedia

Ethoxzolamide
Cyclohexylamine

Drug Warnings

... CARBONIC ANHYDRASE INHIBITORS SHOULD BE USED CAUTIOUSLY IN PATIENTS WITH OBSTRUCTIVE PULMONARY DISEASE BECAUSE THEY MAY PRECIPITATE ACUTE RESP FAILURE. /CARBONIC ANHYDRASE INHIBITORS/
SINCE CARBONIC ANHYDRASE INHIBITORS MAY HAVE TERATOGENIC EFFECTS, THESE DRUGS SHOULD BE AVOIDED DURING EARLY PREGNANCY. /CARBONIC ANHYDRASE INHIBITORS/
CARBONIC ANHYDRASE INHIBITORS ALSO ARE ADMINISTERED FOR PREOPERATIVE TREATMENT OF ACUTE ANGLE-CLOSURE AND CONGENITAL GLAUCOMAS. ... mORE THAN 50% OF PATIENTS ... MUST DISCONTINUE THERAPY BECAUSE OF ADVERSE REACTIONS. ... OSMOTIC AGENTS ARE USED TO REDUCE INTRAOCULAR PRESSURE AND VITREOUS VOLUME RAPIDLY PRIOR TO IRIDECTOMY AND OTHER OCULAR SURGICAL PROCEDURES. /CARBONIC ANHYDRASE INHIBITORS/
RENAL COLIC, HEMATURIA & OLIGURIA OR ANURIA MAY OCCUR DURING PROLONGED THERAPY... CARBONIC ANHYDRASE INHIBITORS REDUCE URIC ACID EXCRETION & INCR BLOOD URIC ACID LEVEL. ... HYPERURICEMIA IS USUALLY ASYMPTOMATIC BUT RARELY HAS LED TO AN EXACERBATION OF GOUT. /CARBONIC ANHYDRASE INHIBITORS/
For more Drug Warnings (Complete) data for ETHOXZOLAMIDE (7 total), please visit the HSDB record page.

Biological Half Life

2.5-5.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

PATIENTS RECEIVING DIGITALIS GLYCOSIDES, HYPOKALEMIA MAY PREDISPOSE PATIENT TO DIGITALIS TOXICITY & POSSIBLY FATAL CARDIAC ARRHYTHMIAS MAY RESULT... DIURETICS, CORTICOSTEROIDS, CORTICOTROPIN & AMPHOTERICIN B /USED CONCOMITANTLY WITH CARBONIC ANHYDRASE INHIBITORS MAY CAUSE SEVERE HYPOKALEMIA/
CARBONIC ANHYDRASE INHIBITORS MAY AUGMENT EFFECTS OF OTHER DIURETICS SUCH AS THIAZIDES.../USEFUL/ IN ENHANCING & RESTORING RESPONSIVENESS TO MERCURIAL DIURETICS...RARELY, /DRUG/ MAY INTERFERE WITH HYPOGLYCEMIC RESPONSE TO INSULIN OR ORAL HYPOGLYCEMIC DRUGS, POSSIBLY BY CAUSING HYPOKALEMIA.
ALKALINIZATION OF URINE PRODUCED BY /DRUG INCREASES/ RATE OF EXCRETION OF WEAK ACIDS, INCLUDING PHENOBARBITAL & SALICYLATES...METHENAMINE, METHENAMINE HIPPURATE, & METHENAMINE MANDELATE...MAY BE INACTIVE IN ALKALINE URINE PRODUCED BY CARBONIC ANHYDRASE INHIBITORS.
CARBONIC ANHYDRASE INHIBITORS INCREASE EXCRETION OF LITHIUM...ALKALINIZATION OF URINE PRODUCED BY /DRUG/ MAY DECREASE RATE OF EXCRETION OF...AMPHETAMINES, PROCAINAMIDE, QUINIDINE...TRICYCLIC ANTIDEPRESSANTS & /THEIR EFFECTS/ MAY BE ENHANCED &/OR PROLONGED.

Dates

Modify: 2023-08-15

Carbonic anhydrase II/sodium-proton exchanger 1 metabolon complex in cardiomyopathy of ob

Carolina Jaquenod De Giusti, Paula G Blanco, Paula A Lamas, Fernanda Carrizo Velasquez, Juan M Lofeudo, Enrique L Portiansky, Bernardo V Alvarez
PMID: 31518570   DOI: 10.1016/j.yjmcc.2019.09.005

Abstract

Heart failure is the leading cause of death among diabetic people. Cellular and molecular entities leading to diabetic cardiomyopathy are, however, poorly understood. Coupling of cardiac carbonic anhydrase II (CAII) and Na
/H
exchanger 1 (NHE1) to form a transport metabolon was analyzed in obese type 2 diabetic mice (ob
) and control heterozygous littermates (ob
). Echocardiography showed elevated systolic interventricular septum thickness and systolic posterior wall thickness in ob
mice at 9 and 16 weeks. ob
mice showed increased left ventricular (LV) weight/tibia length ratio and increased cardiomyocyte cross sectional area as compared to controls, indicating cardiac hypertrophy. Immunoblot analysis showed increased CAII expression in LV samples of ob
vs. ob
mice, and augmented Ser
phosphorylation on NHE1 in ob
hearts. Reciprocal co-immunoprecipitation analysis showed strong association of CAII and NHE1 in LV samples of ob
mice. NHE1-dependent rate of intracellular pH (pH
) normalization after transient acid loading of isolated cardiomyocytes was higher in ob
mice vs. ob
. NHE transport activity was also augmented in cultured H9C2 rat cardiomyoblasts treated with high glucose/high palmitate, and it was normalized after CA inhibition. We conclude that the NHE1/CAII metabolon complex is exacerbated in diabetic cardiomyopathy of ob
mice, which may lead to perturbation of pH
and [Na
] and [Ca
] handling in these diseased hearts.


Novel pharmacological modulation of dystonic phenotypes caused by a gain-of-function mutation in the Na+ leak-current channel

Merve Kasap, Eric J Aamodt, Caroline E Sagrera, Donard S Dwyer
PMID: 31850963   DOI: 10.1097/FBP.0000000000000526

Abstract

The Na leak-current channel (NALCN) regulates the resting membrane potential in excitable cells, thus determining the likelihood of depolarization in response to incoming signals. Gain-of-function (gf) mutations in this channel are associated with severe dystonic movement disorders in man. Currently, there are no known pharmacological antagonists or selective modulators of this important channel. A gain-of-function mutation in NALCN of C. elegans [known as unc-77(e625)] causes uncoordinated, hyperactive locomotion. We hypothesized that this hyperactive phenotype can be rescued with pharmacological modulators. Here, we summarize the results of targeted drug screening aimed at identification of drugs that corrected locomotion deficits in unc-77(e625) animals. To assay hyperactive locomotion, animals were acutely removed from food and characteristic foraging movements were quantified. Drug screening revealed that 2-aminoethoxydiphenyl borate (2-ABP), nifedipine, nimodipine, flunarizine and ethoxzolamide significantly decreased abnormal movements in unc-77(e625) animals. 2-APB also corrected egg release and coiling deficits in this strain. In addition, serotonin and dopamine both reduced hyperactive locomotion, consistent with regulatory interactions between these systems and the NALCN. 2-APB induced movement phenotypes in wild-type animals that faithfully mimicked those observed in NALCN knockout strains, which suggested that this drug may directly block the channel. Moreover, 2-APB and flunarizine showed significant structural similarities suggestive of overlap in their mode of action. Together, these studies have revealed new insights into regulation of NALCN function and led to the discovery of a potential pharmacological antagonist of the NALCN.


Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete

Daniela Vullo, Ronny Lehneck, William A Donald, Stefanie Pöggeler, Claudiu T Supuran
PMID: 32106611   DOI: 10.3390/molecules25051036

Abstract

A new β-class carbonic anhydrase was cloned and purified from the filamentous ascomycete
CAS3. This enzyme has a higher catalytic activity compared to the other two such enzymes from this fungus, CAS1 and CAS2, which were reported earlier, with the following kinetic parameters: k
of (7.9 ± 0.2) × 10
s
, and k
/K
of (9.5 ± 0.12) × 10
M
∙s
. An inhibition study with a panel of sulfonamides and one sulfamate was also performed. The most effective CAS3 inhibitors were benzolamide, brinzolamide, dichlorophnamide, methazolamide, acetazolamide, ethoxzolamide, sulfanilamide, methanilamide, and benzene-1,3-disulfonamide, with K
s in the range of 54-95 nM. CAS3 generally shows a higher affinity for this class of inhibitors compared to CAS1 and CAS2. As
is a model organism for the study of fruiting body development in fungi, these data may be useful for developing antifungal compounds based on CA inhibition.


Inhibition of the β-carbonic anhydrase from the protozoan pathogen

Linda J Urbański, Andrea Angeli, Vesa P Hytönen, Anna Di Fiore, Giuseppina De Simone, Seppo Parkkila, Claudiu T Supuran
PMID: 33356653   DOI: 10.1080/14756366.2020.1863958

Abstract

Sulphonamides and their isosteres are classical inhibitors of the carbonic anhydrase (CAs, EC 4.2.1.1) metalloenzymes. The protozoan pathogen
encodes two such enzymes belonging to the β-class, TvaCA1 and TvaCA2. Here we report the first sulphonamide inhibition study of TvaCA1, with a series of simple aromatic/heterocyclic primary sulphonamides as well as with clinically approved/investigational drugs for a range of pathologies (diuretics, antiglaucoma, antiepileptic, antiobesity, and antitumor drugs). TvaCA1 was effectively inhibited by acetazolamide and ethoxzolamide, with K
s of 391 and 283 nM, respectively, whereas many other simple or clinically used sulphonamides were micromolar inhibitors or did not efficiently inhibit the enzyme. Finding more effective TvaCA1 inhibitors may constitute an innovative approach for fighting trichomoniasis, a sexually transmitted infection, caused by
.


Carbonic anhydrase inhibitors reduce cardiac dysfunction after sustained coronary artery ligation in rats

Lorena A Vargas, Oscar A Pinilla, Romina G Díaz, Diana E Sepúlveda, Erik R Swenson, Néstor G Pérez, Bernardo V Álvarez
PMID: 27614168   DOI: 10.1016/j.carpath.2016.08.003

Abstract

Two potent carbonic anhydrase (CA) inhibitors with widely differing membrane permeability, poorly diffusible benzolamide (BZ), and highly diffusible ethoxzolamide (ETZ) were assessed to determine whether they can reduce cardiac dysfunction in rats subjected to coronary artery ligation (CAL)-induced myocardial infarction.
Rats with evidence of heart failure (HF) at 32 weeks following a permanent left anterior coronary artery occlusion were treated with placebo, BZ, or ETZ (4 mg kgday
) for 4 weeks at which time left ventricular function and structure were evaluated. Lung weight/body weight (LW/BW) ratio increased in CAL rats by 17±1% vs. control, suggesting pulmonary edema. There was a trend for BZ and ETZ to ameliorate the increase in LW/BW by almost 50% (9±5% and 9±8%, respectively, versus CAL) (P=.16, NS). Echocardiographic assessment showed decreased left ventricular midwall shortening in HF rats, 21±1% vs. control 32±1%, which was improved by BZ to 29±1% and ETZ to 27±1%, and reduced endocardial shortening in HF rats 38±3% vs. control 62±1%, partially restored by BZ and ETZ to ~50%. Expression of the hypoxia-inducible membrane-associated CAIX isoform increased by ~60% in HF rat hearts, and this effect was blocked by ETZ.
We conclude that CAL-induced myocardial interstitial fibrosis and associated decline in left ventricular function were diminished with BZ or ETZ treatment. The reductions in cardiac remodeling in HF with both ETZ and BZ CA inhibitors suggest that inhibition of a membrane-bound CA appears to be the critical site for this protection.


Anti-

Joyanta K Modak, Alexandra Tikhomirova, Rebecca J Gorrell, Mohammad M Rahman, Despina Kotsanas, Tony M Korman, Jose Garcia-Bustos, Terry Kwok, Richard L Ferrero, Claudiu T Supuran, Anna Roujeinikova
PMID: 31530039   DOI: 10.1080/14756366.2019.1663416

Abstract

Ethoxzolamide (EZA), acetazolamide, and methazolamide are clinically used sulphonamide drugs designed to treat non-bacteria-related illnesses (e.g. glaucoma), but they also show antimicrobial activity against the gastric pathogen
EZA showed the highest activity, and was effective against clinical isolates resistant to metronidazole, clarithromycin, and/or amoxicillin, suggesting that EZA kills
mechanisms different from that of these antibiotics. The frequency of single-step spontaneous resistance acquisition by
was less than 5 × 10
, showing that resistance to EZA does not develop easily. Resistance was associated with mutations in three genes, including the one that encodes undecaprenyl pyrophosphate synthase, a known target of sulphonamides. The data indicate that EZA impacts multiple targets in killing
. Our findings suggest that developing the approved anti-glaucoma drug EZA into a more effective anti-
agent may offer a faster and cost-effective route towards new antimicrobials with a novel mechanism of action.


Carbonic Anhydrase Inhibitors Induce Developmental Toxicity During Zebrafish Embryogenesis, Especially in the Inner Ear

Hiroko Matsumoto, Shoko Fujiwara, Hisako Miyagi, Nobuhiro Nakamura, Yasuhiro Shiga, Toshihiro Ohta, Mikio Tsuzuki
PMID: 28695384   DOI: 10.1007/s10126-017-9763-7

Abstract

In vertebrates, carbonic anhydrases (CAs) play important roles in ion transport and pH regulation in many organs, including the eyes, kidneys, central nervous system, and inner ear. In aquatic organisms, the enzyme is inhibited by various chemicals present in the environment, such as heavy metals, pesticides, and pharmaceuticals. In this study, the effects of CA inhibitors, i.e., sulfonamides [ethoxyzolamide (EZA), acetazolamide (AZA), and dorzolamide (DZA)], on zebrafish embryogenesis were investigated. In embryos treated with the sulfonamides, abnormal development, such as smaller otoliths, an enlarged heart, an irregular pectoral fin, and aberrant swimming behavior, was observed. Especially, the development of otoliths and locomotor activity was severely affected by all the sulfonamides, and EZA was a consistently stronger inhibitor than AZA or DZA. In the embryos treated with EZA, inner ear hair cells containing several CA isoforms, which provide HCO
to the endolymph for otolith calcification and maintain an appropriate pH there, were affected. Acridine orange/ethidium bromide staining indicated that the hair cell damage in the inner ear and pectral fin is due to apoptosis. Moreover, RNA measurement demonstrated that altered gene expression of cell cycle arrest- and apoptosis-related proteins p53, p21, p27, and Bcl-2 occurred even at 0.08 ppm with which normal development was observed. This finding suggests that a low concentration of EZA may affect embryogenesis via the apoptosis pathway. Thus, our findings demonstrated the importance of potential risk assessment of CA inhibition, especially regarding the formation of otoliths as a one of the most sensitive organs in embryogenesis.


Probing the Fundamentals of Native Liquid Extraction Surface Analysis Mass Spectrometry of Proteins: Can Proteins Refold during Extraction?

Eva Illes-Toth, Helen J Cooper
PMID: 31490666   DOI: 10.1021/acs.analchem.9b02075

Abstract

Native ambient mass spectrometry has the potential for simultaneous analysis of native protein structure and spatial distribution within thin tissue sections. Notwithstanding sensitivity, this information can, in principle, be obtained for any protein present with no requirement for a priori knowledge of protein identity. To date, native ambient mass spectrometry has primarily made use of the liquid extraction surface analysis (LESA) sampling technique. Here, we address a fundamental question: Are the protein structures observed following native liquid extraction surface analysis representative of the protein structures within the substrate, or does the extraction process facilitate refolding (or unfolding)? Specifically, our aim was to determine whether protein-ligand complexes observed following LESA are indicative of complexes present in the substrate, or an artifact of the sampling process. The systems investigated were myoglobin and its noncovalently bound heme cofactor, and the Zn-binding protein carbonic anhydrase and its binding with ethoxzolamide. Charge state distributions, drift time profiles, and collision cross sections were determined by liquid extraction surface analysis ion mobility mass spectrometry of native and denatured proteins and compared with those obtained by direct infusion electrospray. The results show that it was not possible to refold denatured proteins with concomitant ligand binding (neither heme, zinc, nor ethoxzolamide) simply by use of native-like LESA solvents. That is, protein-ligand complexes were only observed by LESA MS when present in the substrate.


Small Molecules That Sabotage Bacterial Virulence

Benjamin K Johnson, Robert B Abramovitch
PMID: 28209403   DOI: 10.1016/j.tips.2017.01.004

Abstract

The continued rise of antibiotic-resistant bacterial infections has motivated alternative strategies for target discovery and treatment of infections. Antivirulence therapies function through inhibition of in vivo required virulence factors to disarm the pathogen instead of directly targeting viability or growth. This approach to treating bacteria-mediated diseases may have advantages over traditional antibiotics because it targets factors specific for pathogenesis, potentially reducing selection for resistance and limiting collateral damage to the resident microbiota. This review examines vulnerable molecular mechanisms used by bacteria to cause disease and the antivirulence compounds that sabotage these virulence pathways. By expanding the study of antimicrobial targets beyond those that are essential for growth, antivirulence strategies offer new and innovative opportunities to combat infectious diseases.


Explore Compound Types